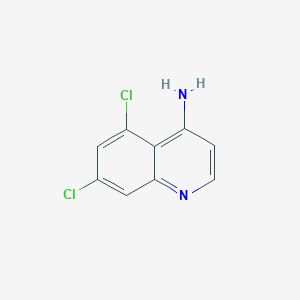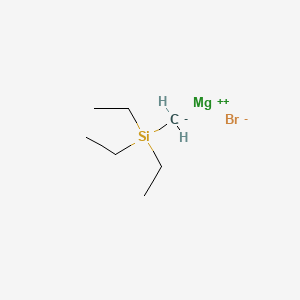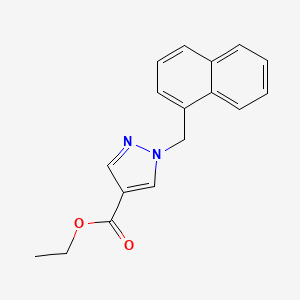
Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate typically involves the condensation of ethyl 3-(naphthalen-1-ylmethyl)-3-oxopropanoate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety can enhance its binding affinity and specificity towards these targets, influencing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-(phenylmethyl)pyrazole-4-carboxylate: Similar structure but with a phenyl group instead of a naphthalene moiety.
Ethyl 1-(2-naphthylmethyl)pyrazole-4-carboxylate: Similar structure but with a different position of the naphthalene moiety.
Uniqueness
Ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate is unique due to the presence of the naphthalene moiety, which can significantly influence its chemical properties and potential applications. The naphthalene group can enhance the compound’s stability, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C17H16N2O2 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
ethyl 1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H16N2O2/c1-2-21-17(20)15-10-18-19(12-15)11-14-8-5-7-13-6-3-4-9-16(13)14/h3-10,12H,2,11H2,1H3 |
Clé InChI |
QLMYRVCBKRBEAH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN(N=C1)CC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10S,11R,15S,16R)-16-benzoyl-5-chloro-8-methyl-13-naphthalen-2-yl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B15172186.png)
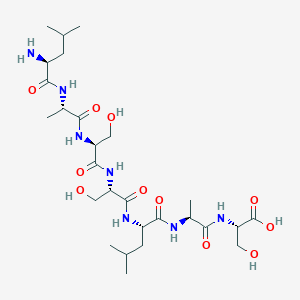
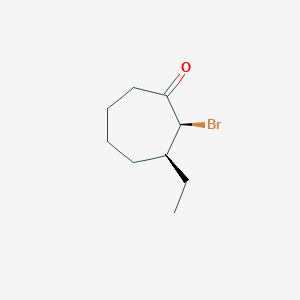

![6-(Benzo[D]oxazol-2-YL)-1,8-naphthyridin-2-amine](/img/structure/B15172222.png)
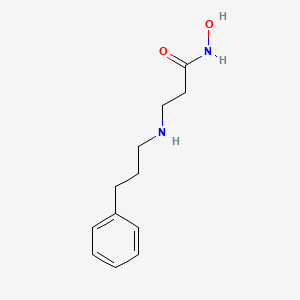
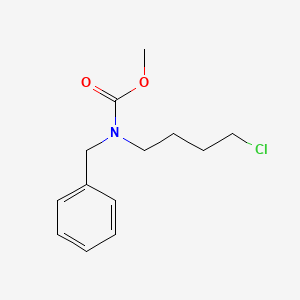
![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)

